![molecular formula C11H20O2 B14611103 1-Oxaspiro[5.5]undecan-4-ol, 4-methyl- CAS No. 57094-40-3](/img/structure/B14611103.png)
1-Oxaspiro[5.5]undecan-4-ol, 4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxaspiro[5.5]undecane, 4-methylene is a spirocyclic compound characterized by a unique structure where a spiro atom connects two rings. This compound is notable for its stability and interesting stereochemical properties, making it a subject of interest in various fields of research .
Vorbereitungsmethoden
The synthesis of 1-Oxaspiro[5.5]undecane, 4-methylene involves several steps. One common method includes the reaction of a suitable precursor with a reagent that induces the formation of the spirocyclic structure. For instance, the synthesis might involve the use of 1,3-dioxane or 1,3-dithiane rings . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled reaction conditions .
Analyse Chemischer Reaktionen
1-Oxaspiro[5.5]undecane, 4-methylene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including antituberculosis activity . Industrially, it is used in the production of flavoring agents and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 1-Oxaspiro[5.5]undecane, 4-methylene involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the bacterium’s survival . This inhibition disrupts the bacterial cell wall synthesis, leading to its death.
Vergleich Mit ähnlichen Verbindungen
1-Oxaspiro[5.5]undecane, 4-methylene is unique due to its spirocyclic structure, which imparts distinct stereochemical properties. Similar compounds include 1,3-dioxane and 1,3-dithiane derivatives, which also exhibit interesting stereochemistry but differ in their specific applications and reactivity .
Eigenschaften
CAS-Nummer |
57094-40-3 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
4-methyl-1-oxaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C11H20O2/c1-10(12)7-8-13-11(9-10)5-3-2-4-6-11/h12H,2-9H2,1H3 |
InChI-Schlüssel |
WTYRGXLTFZYIIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCOC2(C1)CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)




![N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide](/img/structure/B14611048.png)
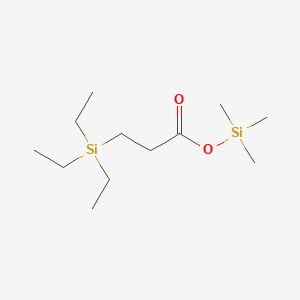
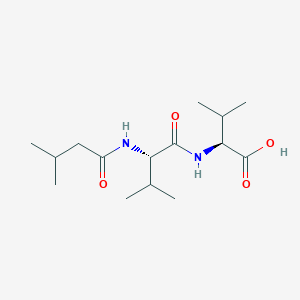
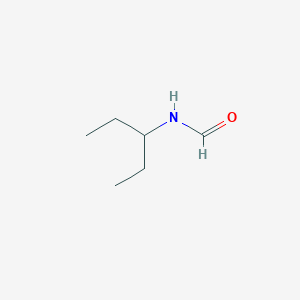
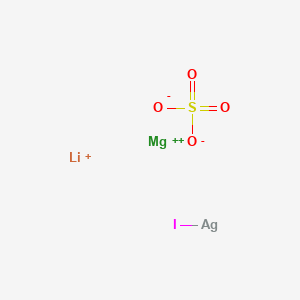

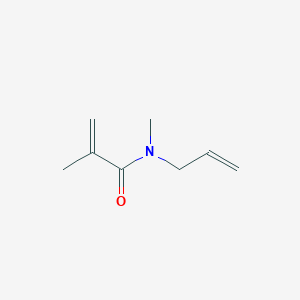
![6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14611090.png)
